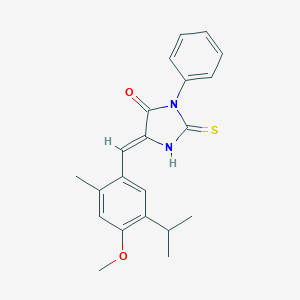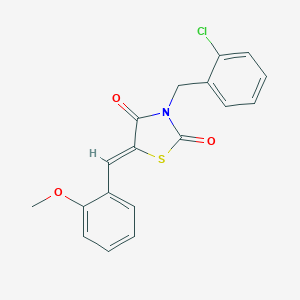![molecular formula C22H21ClN2O5S B300987 Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300987.png)
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as COTB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act by inhibiting various cellular processes. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to disrupt bacterial cell membrane integrity, leading to bacterial death. Its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. In addition, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for research on Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is its potential as a therapeutic agent for various types of cancer. Further studies are needed to explore its mechanism of action and efficacy in vivo. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may have potential as a new class of antibiotics for the treatment of drug-resistant bacterial infections. Finally, more research is needed to explore the potential side effects and toxicity of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in humans.
Synthesis Methods
The synthesis of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-aminothiazoline to form the intermediate compound, which is then reacted with ethyl 4-aminobenzoate to obtain the final product. The synthesis process has been optimized to achieve high yield and purity of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In a study conducted on breast cancer cells, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate was found to induce cell death and inhibit cell growth. It has also been shown to have antibacterial activity against gram-positive and gram-negative bacteria, including drug-resistant strains. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
properties
Product Name |
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C22H21ClN2O5S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H21ClN2O5S/c1-4-29-17-11-13(10-16(23)19(17)26)12-18-20(27)25(3)22(31-18)24-15-8-6-14(7-9-15)21(28)30-5-2/h6-12,26H,4-5H2,1-3H3/b18-12-,24-22? |
InChI Key |
RIRRXDQSRCTWKV-IWNQXXOGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300904.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)


![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)


![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)